molecular formula C14H15NO4 B13709653 Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13709653
M. Wt: 261.27 g/mol
InChI Key: XNQIQNXXNFEFKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous for its high yield and simplicity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-17-11-7-5-10(6-8-11)13-9-12(15-19-13)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

XNQIQNXXNFEFKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC

Origin of Product

United States

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